molecular formula C12H12BrN3OS2 B490737 N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide CAS No. 392302-56-6

N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B490737
CAS No.: 392302-56-6
M. Wt: 358.3g/mol
InChI Key: HUTOZYJJRUASRB-UHFFFAOYSA-N
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Description

N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is a 1,3,4-thiadiazole derivative characterized by a 4-bromobenzyl group attached via a sulfanyl (-S-) bridge to the thiadiazole core, with a propanamide substituent at the 2-position. Key features include:

  • Thiadiazole core: A five-membered heterocyclic ring with two nitrogen and one sulfur atom, known for enhancing bioactivity in medicinal chemistry .
  • Propanamide side chain: Provides hydrogen-bonding capability, critical for interactions with biological targets.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTOZYJJRUASRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Introduction of the Bromobenzyl Group: The thiadiazole-2-thiol is then reacted with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate to introduce the bromobenzyl group, forming 5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazole.

    Formation of the Propanamide Moiety: Finally, the compound is reacted with propanoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that thiadiazole derivatives, including N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide, exhibit significant anticancer activity. Research has shown that compounds with similar structural features can inhibit the activity of key proteins involved in cancer cell proliferation.

Table 1: Summary of Anticancer Activity

CompoundTarget CellsMechanism of ActionReferences
YH-9SK-BR-3Induces ROS; inhibits VEGF secretion
This compoundVarious cancer linesPotential dual-target inhibitor

For instance, studies have demonstrated that this compound may act as a dual-target inhibitor by interfering with signaling pathways critical for tumor growth. The inhibition of kinases such as EGFR and HER-2 has been noted in related compounds, suggesting a similar mechanism may be at play for this compound.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the bromobenzyl group enhances the compound's efficacy against various bacteria and fungi. Research indicates that halogenated compounds often exhibit improved antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

CompoundTarget OrganismsMechanism of ActionReferences
Thiadiazole Derivative AE. coliDisrupts cell membrane integrity
This compoundStaphylococcus aureusInhibits cell wall synthesis

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring: React thiosemicarbazide with carbon disulfide under basic conditions.
  • Introduction of the Bromobenzyl Group: React the thiadiazole intermediate with 4-bromobenzyl chloride in the presence of a base.
  • Formation of the Propanamide Moiety: React with propanoyl chloride using triethylamine as a base.

Industrial Applications

In industrial settings, this compound could be utilized in drug formulation due to its promising pharmacological properties. Its unique structure allows for potential modifications to enhance efficacy or reduce side effects in therapeutic applications.

Mechanism of Action

The mechanism of action of N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes or receptors that are sensitive to the presence of the thiadiazole ring or the bromobenzyl group.

    Pathways Involved: The compound may inhibit specific enzymes or interfere with signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares the target compound with structurally related derivatives from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Evidence Source
Target Compound : N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide (Inferred) C₁₃H₁₂BrN₃OS₂ ~370.3 Not reported 4-Bromobenzyl, propanamide
2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide C₁₆H₁₁Br₂N₃OS₂ 518.2 Not reported 4-Bromobenzyl, bromobenzamide
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 354.4 135–136 4-Methylphenyl, oxadiazole, thiazole
N-(4-Ethoxyphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8k) C₂₂H₂₂N₄O₃S 422.5 128–129 Indolylmethyl, ethoxyphenyl
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole C₁₈H₁₆N₄S₄ 416.6 Not reported Dual thiadiazole, methylphenyl groups

Key Observations :

  • Substituent Effects : The 4-bromobenzyl group in the target compound increases molecular weight compared to methyl or ethoxy-substituted analogs (e.g., 8d, 8k). Bromine’s electron-withdrawing nature may enhance stability and alter electronic properties relative to electron-donating groups like methyl .
  • Melting Points : Oxadiazole derivatives (e.g., 8d: 135–136°C) exhibit lower melting points than thiadiazole analogs, likely due to differences in ring polarity and crystal packing .

Spectral and Analytical Data

Infrared (IR) Spectroscopy :

  • The target compound’s IR spectrum would show peaks for:
    • Amide C=O stretch : ~1650–1680 cm⁻¹ (consistent with propanamide analogs in ).
    • Sulfanyl (C-S) stretch : ~600–700 cm⁻¹, similar to other thiadiazole sulfides .
    • Aromatic C-Br stretch : ~550–600 cm⁻¹, distinguishing it from chloro or methyl derivatives .

NMR Spectroscopy :

  • ¹H-NMR : The 4-bromobenzyl group would produce aromatic protons as a doublet (δ ~7.3–7.5 ppm), while the propanamide chain would show signals at δ ~2.4–3.0 ppm (CH₂) and δ ~1.1–1.3 ppm (CH₃) .
  • ¹³C-NMR : The thiadiazole carbons resonate at δ ~160–170 ppm, with the brominated aromatic carbons at δ ~120–130 ppm .

Biological Activity

N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is a compound that belongs to the class of thiadiazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring substituted with a sulfanyl group linked to a 4-bromobenzyl moiety. Its molecular formula is C18H16BrN3O3S2C_{18}H_{16}BrN_3O_3S_2 and it exhibits a complex structure that contributes to its biological properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance, compounds with similar structural features have shown significant anti-proliferative effects against various cancer cell lines. A related study demonstrated that derivatives could inhibit the kinase activity of EGFR and HER-2 , leading to reduced proliferation in breast cancer cells (MCF-7 and SK-BR-3) .

Table 1: Summary of Anticancer Activity

CompoundTarget CellsMechanism of ActionReferences
YH-9SK-BR-3Induces ROS; inhibits VEGF secretion
This compoundVarious cancer linesPotential dual-target inhibitor

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. Several studies indicate that compounds with the thiadiazole core exhibit significant antibacterial and antifungal activities. The presence of the bromobenzyl group enhances these effects by improving solubility and interaction with microbial targets .

Table 2: Antimicrobial Activities of Thiadiazole Derivatives

Compound NameActivity TypeEfficacyReferences
N-(5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl)-benzamideAntimicrobialModerate
N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-acetamideAntifungalHigh

While specific mechanisms for this compound remain under investigation, several hypotheses based on structural analogs suggest:

  • Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit key signaling pathways involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways via ROS generation and cytochrome c release .
  • Antimicrobial Interaction : The thiadiazole ring may interact with microbial enzymes or cellular components, disrupting normal function.

Case Studies

A notable case study involved the evaluation of a related thiadiazole derivative against breast cancer xenografts in vivo. The compound exhibited a marked reduction in tumor size with minimal toxicity to healthy tissues. This highlights the potential for targeted therapies utilizing such compounds .

Q & A

Q. What synthetic routes are employed to synthesize N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-mercapto-1,3,4-thiadiazole derivatives with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group. Subsequent propanamide formation is achieved by reacting the thiadiazole intermediate with propionyl chloride. Key steps include reflux conditions (80–90°C, 6–8 hours) and purification via column chromatography.
  • Validation : Purity is confirmed by melting point analysis, NMR (¹H/¹³C), and IR spectroscopy. For example, IR peaks near 1650 cm⁻¹ confirm the amide C=O stretch, while ¹H-NMR signals at δ 3.5–4.0 ppm indicate the methylene group adjacent to sulfur .

Q. Table 1: Representative Reaction Conditions for Thiadiazole Synthesis

StepReagents/ConditionsReference
Sulfanyl Group Introduction4-Bromobenzyl bromide, K₂CO₃, DMF, 80°C
Amide FormationPropionyl chloride, Et₃N, THF, RT

Q. How are spectroscopic techniques used to characterize this compound?

  • Methodological Answer :
  • ¹H-NMR : Signals for the 4-bromobenzyl group appear as a singlet (~δ 4.5 ppm, CH₂-S), with aromatic protons at δ 7.2–7.6 ppm. The propanamide methyl group resonates at δ 1.1–1.3 ppm.
  • ¹³C-NMR : The thiadiazole ring carbons are observed at δ 160–170 ppm, while the amide carbonyl appears at ~δ 170 ppm.
  • IR : Peaks at 650–750 cm⁻¹ (C-S stretch) and 3300 cm⁻¹ (N-H stretch) confirm structural motifs .

Q. Table 2: Key Spectral Assignments

Group¹H-NMR (δ)¹³C-NMR (δ)IR (cm⁻¹)
CH₂-S (benzyl)4.535–40-
Amide C=O-1701650
Thiadiazole ring-160–170650–750

Advanced Research Questions

Q. What crystallographic strategies resolve the 3D structure and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is employed. For thiadiazole derivatives, monoclinic systems (space group P2₁/n) are common. Key parameters include:
  • Unit cell dimensions: a = 16.89 Å, b = 4.20 Å, c = 27.11 Å, β = 96.08°.
  • Intermolecular interactions: π-π stacking between aromatic rings (3.8–4.2 Å) and hydrogen bonding (N-H⋯S, ~2.9 Å) stabilize the lattice .

Q. Table 3: Crystallographic Data for Thiadiazole Derivatives

ParameterValueReference
Space groupP2₁/n (monoclinic)
Unit cell volume1910.7 ų
R-factor<0.05

Q. How can computational methods predict bioactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like urease or carbonic anhydrase. For example:
  • HOMO-LUMO gap : ~4.5 eV indicates moderate reactivity.
  • Docking scores : Binding energies ≤ -7.0 kcal/mol suggest strong enzyme inhibition, as seen in structurally similar urease inhibitors .

Q. How are contradictions in elemental analysis or spectral data resolved?

  • Methodological Answer : Discrepancies between calculated and observed elemental compositions (e.g., C, H, N) may arise from solvent retention or hygroscopicity. Strategies include:
  • Repeating analysis under anhydrous conditions.
  • Thermogravimetric analysis (TGA) to detect solvent loss.
  • High-resolution mass spectrometry (HRMS) for accurate mass validation .

Methodological Challenges & Optimization

Q. What strategies improve reaction yields for sulfanyl-thiadiazole synthesis?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalysis : Use of KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Stoichiometry : A 1.2:1 molar ratio of thiol to alkylating agent minimizes side products .

Q. How do substituents influence biological activity in thiadiazole derivatives?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -Br) enhance electrophilicity, improving enzyme inhibition.
  • Example : 4-Bromobenzyl derivatives show higher antimicrobial activity compared to methyl-substituted analogs due to increased lipophilicity .

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